2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOMe, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in agrochemical and pharmaceutical applications.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications.
2-amino-3-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
The uniqueness of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C13H12ClF3N4 |
---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClF3N4/c1-7-4-10(21(2)3)20-12(19-7)11-9(14)5-8(6-18-11)13(15,16)17/h4-6H,1-3H3 |
InChI Key |
ZBQMJAJBIHUKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C |
Origin of Product |
United States |
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